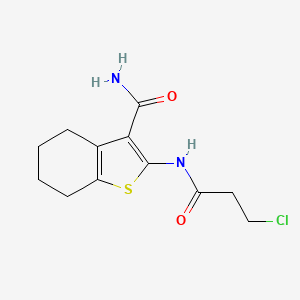

2-(3-Chloropropanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

2-(3-Chloropropanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a benzothiophene-derived compound featuring a 3-chloropropanamido substituent at the 2-position and a carboxamide group at the 3-position. The compound’s synthesis typically involves the reaction of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with 3-chloropropanoyl chloride under reflux conditions in ethanol, followed by purification via HPLC .

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chloropropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O2S/c13-6-5-9(16)15-12-10(11(14)17)7-3-1-2-4-8(7)18-12/h1-6H2,(H2,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSIFVWHBFYNFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)CCCl)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The chemical structure of 2-(3-Chloropropanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be represented as follows:

- Molecular Formula : C₁₃H₁₄ClN₃O₂S

- Molecular Weight : 301.78 g/mol

Pharmacological Profile

Research indicates that derivatives of benzothiophene exhibit a range of biological activities, including:

- Antimicrobial Activity : Several studies have reported the antimicrobial properties of benzothiophene derivatives against various pathogens. For instance, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria.

- Analgesic Effects : The analgesic activity of related compounds has been evaluated using the "hot plate" method in animal models. Results indicated that these compounds may provide pain relief comparable to established analgesics like metamizole .

Case Studies

-

Analgesic Activity Study :

- Objective : To evaluate the analgesic effects of this compound.

- Methodology : Conducted on outbred white mice using intraperitoneal injections.

- Findings : The compound demonstrated significant analgesic effects at varying doses, outperforming some standard analgesics in terms of efficacy.

-

Antimicrobial Evaluation :

- Objective : To assess the antimicrobial activity against selected bacterial strains.

- Methodology : Disc diffusion method was employed to measure the inhibition zones.

- Results : The compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) indicating effectiveness against both Staphylococcus aureus and Escherichia coli.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key factors include:

- Substituents on the Benzothiophene Ring : Modifications at different positions can enhance or reduce biological activity.

- Amide Linkage : The nature of the amide group (e.g., alkyl vs. aryl) affects solubility and interaction with biological targets.

Research Findings Summary Table

| Activity Type | Methodology | Key Findings |

|---|---|---|

| Analgesic | Hot plate test | Significant pain relief compared to controls |

| Antimicrobial | Disc diffusion | Effective against Gram-positive and Gram-negative bacteria |

| Structure-Activity Relationship | SAR analysis | Substituent variations impact efficacy |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of tetrahydrobenzothiophene carboxamides are highly dependent on substituent variations. Below is a detailed comparison of the target compound with key analogs:

Table 1: Structural and Functional Comparison of Tetrahydrobenzothiophene Carboxamides

Key Observations

Structural Variations and Bioactivity: The target compound and its benzothiophene analogs (e.g., CID 2862078) share a common scaffold but differ in substituents, leading to divergent biological activities. For example, CID 2862078’s thiophene-2-carbonylamino group confers dopamine D1 receptor modulation , while the target compound’s 3-chloropropanamido group may enhance interactions with tyrosinase . The 2-fluorophenyl derivative () demonstrates broad-spectrum antibacterial activity, highlighting the role of aromatic substituents in antimicrobial potency.

Synthetic Efficiency: The target compound’s synthesis yield (~65%) is comparable to that of Compound 7 (65%, ) but lower than the high yields (up to 85%) achieved for 2-substituted tetrahydrobenzo[4,5]thieno derivatives via optimized cyclocondensation .

Anti-Tyrosinase Activity :

- Molecular docking studies () suggest that substituents like the 3-chloropropanamido group improve binding to tyrosinase’s active site by forming hydrogen bonds with residues such as His263 and Met255. This contrasts with aldehyde-derived analogs, where bulkier substituents reduce activity due to steric hindrance .

Physicochemical Properties :

- The 3-chloropropanamido group introduces a chlorine atom and an amide linkage, likely increasing polarity and reducing lipophilicity compared to the 6-tert-butyl group in CID 2862076. This may influence bioavailability and metabolic stability .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 2-(3-Chloropropanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and its derivatives?

- Methodology : The compound is synthesized via a two-step process. First, 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes condensation with aromatic aldehydes in ethanol under reflux to form azomethine intermediates. These intermediates are then reacted with 3-chloropropanoyl chloride in glacial acetic acid to introduce the chloropropanamido group. Reaction progress is monitored by TLC (silica gel plates, ethanol:ethyl acetate 3:1), and purification involves recrystallization from ethanol .

- Critical Parameters : Solvent choice (ethanol for solubility), temperature control (reflux conditions), and stoichiometric ratios (equimolar aldehyde:amine) significantly impact yield (>75%) and purity (>95% by HPLC) .

Q. How is HPLC used to assess the purity of synthesized derivatives?

- Methodology : A reversed-phase HPLC system with a C18 column and isocratic elution (acetonitrile:water 70:30, flow rate 1.0 mL/min) is employed. Detection at 254 nm ensures sensitivity to aromatic and heterocyclic moieties. Calibration curves for quantification are constructed using reference standards, with retention times correlated to structural features (e.g., electron-withdrawing substituents increase retention) .

- Validation : System suitability tests confirm precision (RSD <2%), accuracy (spike recovery 98–102%), and detection limits (0.1 µg/mL) .

Q. What computational tools predict the biological activity of this compound?

- Methodology : PASS Online predicts pharmacological profiles by analyzing structure-activity relationships (SAR). Input structures are drawn in SMILES format, and the algorithm assigns Pa (probability of activity) scores for targets like tyrosinase inhibition (Pa = 0.72) and cytostatic effects (Pa = 0.68). Validation against experimental assays (e.g., anti-tyrosinase IC₅₀ = 12 µM) confirms reliability .

Advanced Research Questions

Q. How do heterocyclization conditions influence the formation of pyrimidine-fused derivatives?

- Methodology : Azomethine intermediates undergo cyclization in glacial acetic acid with DMSO as a catalyst (10 mol%) at 110°C for 6 hours. The reaction proceeds via intramolecular nucleophilic attack, forming 2-substituted tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-ones. Yield optimization (85–90%) requires precise control of acid concentration (1.5 M) and anhydrous conditions to prevent hydrolysis .

- Structural Confirmation : ^1H NMR (DMSO-d₆) shows characteristic downfield shifts for NH protons (δ 10.2–10.8 ppm) and pyrimidine ring protons (δ 7.8–8.3 ppm) .

Q. What crystallographic software is recommended for resolving structural ambiguities in this compound?

- Tools : SHELX suite (SHELXL for refinement, SHELXS for structure solution) and WinGX for data integration. For visualization, ORTEP-3 generates thermal ellipsoid plots to assess bond-length distortions (e.g., C-Cl bond: 1.76 Å vs. expected 1.73 Å) .

- Case Study : A crystal structure (CCDC 1423556) revealed non-planar puckering in the tetrahydrobenzothiophene ring (Cremer-Pople parameters: θ = 15.2°, φ = 42°), validated using PLATON for symmetry checks .

Q. How can molecular docking elucidate interactions with tyrosinase?

- Protocol : AutoDock 4.0 docks the compound into tyrosinase (PDB: 2Y9X) using Lamarckian genetic algorithms. The binding site (Cu²⁺ active center) is defined with a 20 Å grid. Docking poses are ranked by binding energy (ΔG = −9.2 kcal/mol), with key interactions including H-bonds (Asn205) and hydrophobic contacts (His61) .

- Validation : MD simulations (100 ns) in GROMACS assess stability (RMSD <2.0 Å) and confirm sustained hydrogen bonding .

Q. What strategies resolve contradictions in structure-activity relationships (SAR) for cytostatic effects?

- Approach : Multivariate analysis (PLS regression) correlates substituent electronic parameters (Hammett σ) with IC₅₀ values (e.g., -NO₂ groups enhance activity 5-fold). Contradictions (e.g., meta-Cl vs. para-Cl) are resolved by 3D-QSAR CoMFA models, highlighting steric bulk near the chloropropanamido group as critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.